molecular formula C13H9N3O B2881533 Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone CAS No. 90734-76-2

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

Cat. No. B2881533
CAS RN: 90734-76-2
M. Wt: 223.235
InChI Key: CVQCOFAEYRXAAP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone is a chemical compound with the molecular formula C13H9N3O . It acts as a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which could be related to the synthesis of this compound, has been developed. This method is based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9N3O/c17-13(10-4-2-1-3-5-10)11-8-15-12-9-14-6-7-16(11)12/h1-9H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 223.23 . It is typically stored at room temperature .

Scientific Research Applications

Antiproliferative Agents in Cancer Research

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivatives have been studied for their potential as antiproliferative agents, particularly in the context of non-small cell lung cancer (NSCLC). For instance, a study by Bazin et al. (2016) synthesized a series of these derivatives, finding that 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy - phenyl)urea displayed cytostatic activity against NSCLC cell lines. This compound was found to selectively induce a dose-dependent response in P53-mutant NSCLC-N6-L16 cell lines and induced overexpression of the TP53 gene, suggesting its potential for reactivating mutant p53 in NSCLC treatment (Bazin et al., 2016).

Optical and Electronic Applications

These compounds have also been explored for their optical and electronic properties. Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5- a ]pyridine derivatives, demonstrating their potential in low-cost luminescent materials. These compounds showed remarkable Stokes' shift range and tunable quantum yields, suggesting their applicability in creating luminescent materials for various electronic applications (Volpi et al., 2017).

Biochemical and Medical Research

Further, this compound derivatives have been investigated for various biochemical and medical applications. For example, Spitzer et al. (1988) synthesized a series of these compounds, finding that certain derivatives showed potent inotropic activity both in vitro and in vivo, indicating potential applications in treating congestive heart failure (Spitzer et al., 1988).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone are not mentioned in the search results, the imidazo[1,2-a]pyrazine family, to which this compound belongs, is a focus of ongoing research due to its versatility in organic synthesis and drug development . This suggests potential future developments in the synthesis methods and applications of these compounds.

properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13(10-4-2-1-3-5-10)11-8-15-12-9-14-6-7-16(11)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQCOFAEYRXAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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